
1-(Propylsulfonyl)indolin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propylsulfonyl)indolin-5-amine is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The structure of this compound consists of an indole ring system with a propylsulfonyl group attached to the nitrogen atom and an amine group at the 5-position of the indole ring.
Preparation Methods
The synthesis of 1-(Propylsulfonyl)indolin-5-amine can be achieved through various synthetic routes. One common method involves the reaction of indole derivatives with sulfonyl chlorides in the presence of a base. For example, the reaction of indole with propylsulfonyl chloride in the presence of a base such as triethylamine can yield 1-(Propylsulfonyl)indole. Subsequent amination at the 5-position of the indole ring can be achieved using amine sources such as ammonia or primary amines under suitable reaction conditions .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
1-(Propylsulfonyl)indolin-5-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include:
Oxidation: Oxidation of the indole ring can be achieved using oxidizing agents such as potassium permanganate or chromium trioxide. This can lead to the formation of oxidized derivatives with different functional groups attached to the indole ring.
Reduction: Reduction of the sulfonyl group can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. This can yield the corresponding sulfonamide or sulfone derivatives.
Substitution: Substitution reactions can occur at various positions on the indole ring. For example, electrophilic substitution reactions can be carried out using reagents such as halogens or nitro compounds to introduce different substituents onto the indole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxidized derivatives with different functional groups, while reduction can yield sulfonamide or sulfone derivatives.
Scientific Research Applications
1-(Propylsulfonyl)indolin-5-amine has a wide range of scientific research applications due to its unique chemical structure and biological activities. Some of the key applications include:
Biology: The compound exhibits biological activities such as antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents for the treatment of various diseases.
Medicine: The compound is investigated for its potential use in drug discovery and development. It is used as a lead compound for the design and synthesis of new drugs with improved efficacy and safety profiles.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties. It is also used in the development of new catalysts and reagents for industrial processes.
Mechanism of Action
The mechanism of action of 1-(Propylsulfonyl)indolin-5-amine involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. For example, the compound may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. It may also interact with microbial cell membranes, leading to antimicrobial effects.
The specific molecular targets and pathways involved in the mechanism of action of this compound depend on its chemical structure and the specific biological system being studied. Further research is needed to fully elucidate the detailed mechanism of action of this compound.
Comparison with Similar Compounds
1-(Propylsulfonyl)indolin-5-amine can be compared with other similar compounds, such as other indole derivatives with different substituents. Some of the similar compounds include:
1-(Methylsulfonyl)indolin-5-amine: This compound has a methylsulfonyl group instead of a propylsulfonyl group. It exhibits similar biological activities but with different potency and selectivity profiles.
1-(Ethylsulfonyl)indolin-5-amine: This compound has an ethylsulfonyl group instead of a propylsulfonyl group. It also exhibits similar biological activities but with different pharmacokinetic properties.
1-(Butylsulfonyl)indolin-5-amine: This compound has a butylsulfonyl group instead of a propylsulfonyl group. It may exhibit different biological activities and properties compared to this compound.
The uniqueness of this compound lies in its specific chemical structure and the resulting biological activities
Properties
IUPAC Name |
1-propylsulfonyl-2,3-dihydroindol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2S/c1-2-7-16(14,15)13-6-5-9-8-10(12)3-4-11(9)13/h3-4,8H,2,5-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWPSHSXVJQDFDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)N1CCC2=C1C=CC(=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2E)-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile](/img/structure/B2657497.png)
![2-(3-fluorophenyl)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)ethanone](/img/structure/B2657498.png)
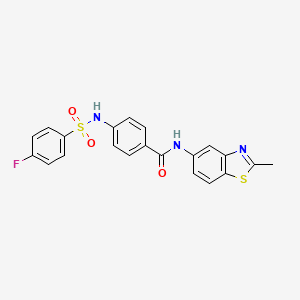
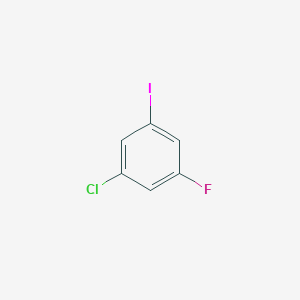

![2-(4-acetylpiperazin-1-yl)-N-[(4-hydroxyoxan-4-yl)methyl]-2-oxoacetamide](/img/structure/B2657506.png)
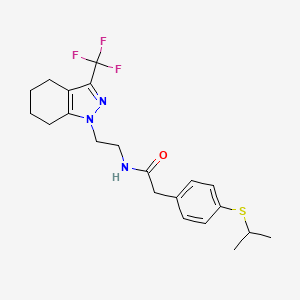
![2-(4-ethoxyphenyl)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide](/img/structure/B2657511.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[3-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B2657512.png)
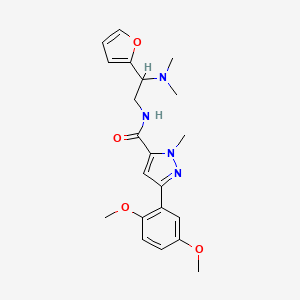
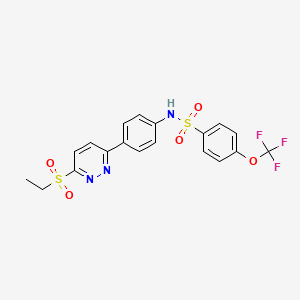
![3-[3-(Trifluoromethyl)benzyl]-2,4-pentanedione](/img/structure/B2657517.png)
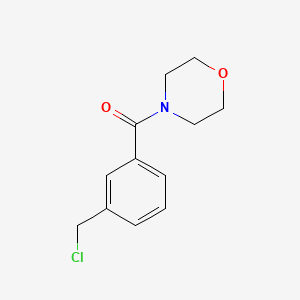
![1-(4-(Benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(2-methoxyethyl)urea](/img/structure/B2657520.png)
